Pentafluorobenzonitrile

Catalog No.
S1941634
CAS No.
773-82-0
M.F
C7F5N
M. Wt
193.07 g/mol
Availability
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Pentafluorobenzonitrile

CAS Number

773-82-0

Product Name

Pentafluorobenzonitrile

IUPAC Name

2,3,4,5,6-pentafluorobenzonitrile

Molecular Formula

C7F5N

Molecular Weight

193.07 g/mol

InChI

InChI=1S/C7F5N/c8-3-2(1-13)4(9)6(11)7(12)5(3)10

InChI Key

YXWJGZQOGXGSSC-UHFFFAOYSA-N

SMILES

C(#N)C1=C(C(=C(C(=C1F)F)F)F)F

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)F)F)F
  • Organic synthesis: As a Lewis acid catalyst for various reactions, including C-C and C-N bond formations.
  • Material science: For liquid-phase exfoliation of graphite to produce graphene sheets [].

Molecular Structure Analysis

The key feature of pentafluorobenzonitrile's structure is the aromatic benzene ring with five fluorine atoms attached. Fluorine's high electronegativity creates a strong electron-withdrawing effect, making the molecule relatively electron-deficient. This deficiency allows it to act as a Lewis acid by accepting electron pairs from other molecules.

Another notable aspect is the presence of the nitrile group (C≡N). This group also contributes to the electron-withdrawing nature of the molecule and can participate in various chemical reactions.


Chemical Reactions Analysis

Synthesis

While the specific synthesis methods might be proprietary information, some general approaches are known. One reported method involves reacting tetrafluorobenzonitrile with fluorine gas in the presence of a catalyst.

Lewis acid catalysis

C6H5CHO (benzaldehyde) + R-OH (alcohol) -> C6H5CH(OH)OR (ether) (Equation 1)

Other reactions

Research suggests its potential for other reactions, but more investigation is needed.

Physical and Chemical Properties

  • Melting point: -15 °C []
  • Boiling point: 154 °C []
  • Density: 1.52 g/cm³ []
  • Solubility: Soluble in organic solvents like dichloromethane and acetonitrile []
  • Stability: Relatively stable under normal conditions []

Precursor for Fluorinated Molecules:

Due to the presence of multiple fluorine atoms and a cyano group, pentafluorobenzonitrile serves as a crucial building block for synthesizing various fluorinated molecules. These molecules find applications in diverse fields like pharmaceuticals, agrochemicals, and advanced materials. Studies have shown its effectiveness as a precursor for the synthesis of fluoroaromatic compounds with potential medicinal properties [].

XLogP3

2.1

Boiling Point

162.0 °C

Melting Point

2.4 °C

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (11.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.48%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

773-82-0

Wikipedia

Pentafluorobenzonitrile

General Manufacturing Information

Benzonitrile, 2,3,4,5,6-pentafluoro-: ACTIVE

Dates

Modify: 2023-08-16

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